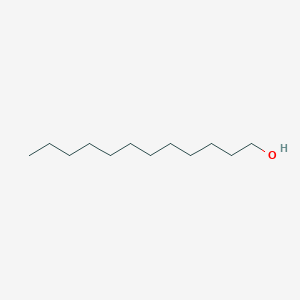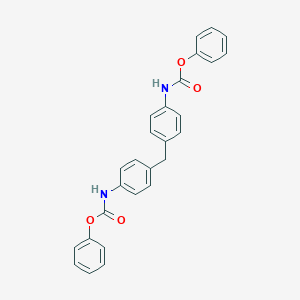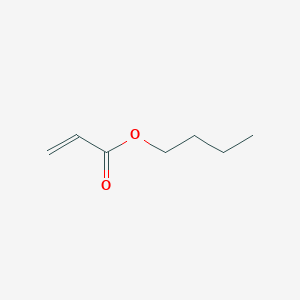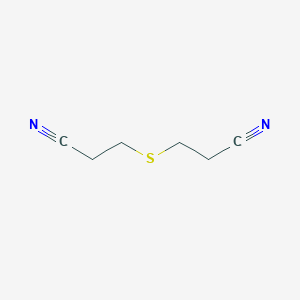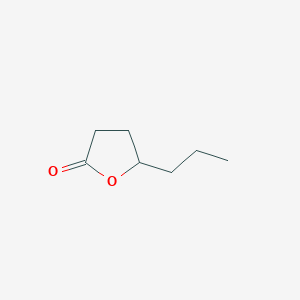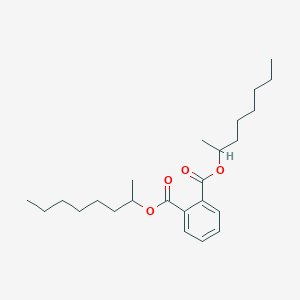
邻苯二甲酸双(1-甲基庚基)酯
描述
Synthesis Analysis
Research on the synthesis of phthalates primarily focuses on optimizing yield and efficiency while ensuring the process's environmental and safety aspects are addressed. For Bis(1-methylheptyl) phthalate, direct synthesis methods from phthalic anhydride and the corresponding alcohol (1-methylheptyl alcohol) under catalytic and heat conditions can be inferred from similar processes used for other phthalates. Studies on similar compounds like Bis(2-ethylhexyl) phthalate detail synthesis through esterification reactions, suggesting a similar approach could be applied to Bis(1-methylheptyl) phthalate (Gilsing, Angerer, & Prescher, 2005).
Molecular Structure Analysis
The molecular structure of phthalates is crucial for understanding their chemical behavior and interaction with biological systems. Phthalates typically consist of a benzene ring with two ester groups attached, and their specific properties are influenced by the nature of the alkyl chains in these ester groups. Advanced techniques like NMR spectroscopy and X-ray crystallography are often used to elucidate these structures and understand their implications on the compound's physical and chemical properties.
Chemical Reactions and Properties
Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and reactions with other organic and inorganic compounds, which can influence their environmental fate and biological effects. For example, Bis(2-ethylhexyl) phthalate can undergo oxidative metabolism in biological systems, leading to the formation of metabolites with different properties and activities compared to the parent compound (Egestad & Sjöberg, 1993).
科学研究应用
- Methods of Application: The production of Bis(1-methylheptyl) phthalate involves the esterification of phthalic anhydride and secondary octanol . Secondary octanol is a by-product of castor oil cracking to generate sebacic acid . The esterification process is catalyzed by sulfuric acid, and then neutralized in a sodium carbonate solution . The process involves reduced pressure rectification, and the recovery of excess secondary octanol and octanone . The final product is obtained after filtering by pressure .
- Results or Outcomes: The product is a pale yellow viscous liquid with a freezing point of -60 ℃, boiling point of 210 ℃ (1.33kPa, accompanied by decomposition),190 ℃ (0.133kPa), and a relative density of 0.965 (25/4 ℃) . It has a refractive index of 1.480, and a flash point of 201 ℃ . It is soluble in most organic solvents and hydrocarbons, but its solubility in water at 25 ℃ is less than 0.03%, and its overall solubility in water is less than 0.15% .
- Application Summary: Bis(1-methylheptyl) phthalate is used in the separation process on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
- Methods of Application: The specific method of application involves using the Bis(1-methylheptyl) phthalate as a sample to be separated on the Newcrom R1 HPLC column . The separation process in HPLC is based on the interaction of the sample with the mobile phase and the stationary phase (in this case, the Newcrom R1 HPLC column). The specifics of the separation process would depend on the properties of the sample and the specific conditions of the HPLC process.
- Results or Outcomes: The outcome of this application is the successful separation of Bis(1-methylheptyl) phthalate on the Newcrom R1 HPLC column . This can be useful in various analytical applications where the separation of components in a mixture is required.
安全和危害
Bis(1-methylheptyl) phthalate is a chemical of concern due to its potential to disrupt the endocrine system . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
未来方向
Given the potential health risks associated with phthalates, more countries should establish constraints or substitute measures for phthalates to reduce health risks . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
属性
IUPAC Name |
dioctan-2-yl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMXWDXPLINPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051655 | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-methylheptyl) phthalate | |
CAS RN |
131-15-7 | |
| Record name | Di-sec-octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-octyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicapryl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI(2-OCTYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



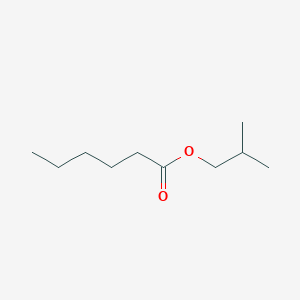
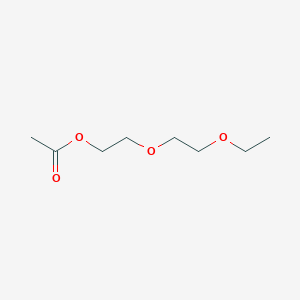
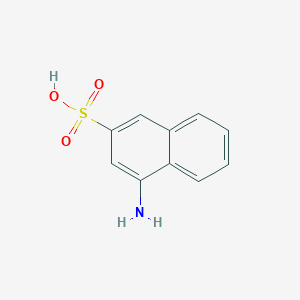
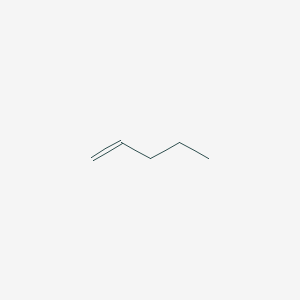
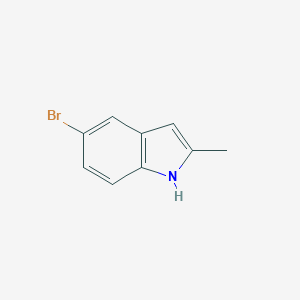
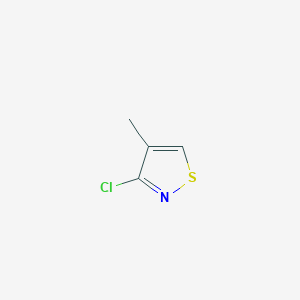
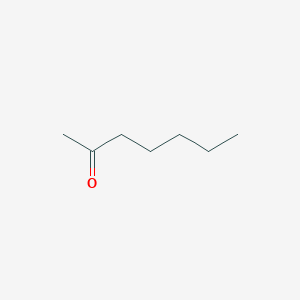

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
